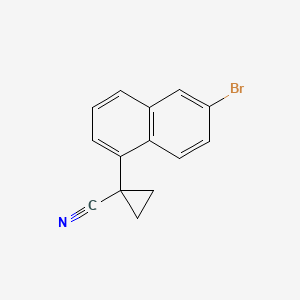
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C14H10BrN. It features a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group.
Métodos De Preparación
The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.
Cyclopropanation: The 6-bromonaphthalene undergoes a cyclopropanation reaction to form 1-(6-bromonaphthalen-1-yl)cyclopropane.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity .
Análisis De Reacciones Químicas
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile include:
1-(6-Bromonaphthalen-1-yl)cyclopropan-1-amine: This compound has an amine group instead of a carbonitrile group.
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: This compound features a carboxylic acid group in place of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H10BrN |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(6-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-11-4-5-12-10(8-11)2-1-3-13(12)14(9-16)6-7-14/h1-5,8H,6-7H2 |
Clave InChI |
CYFUIAIMFYUOJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CC=CC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


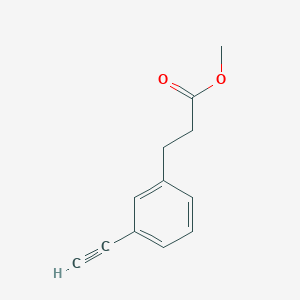
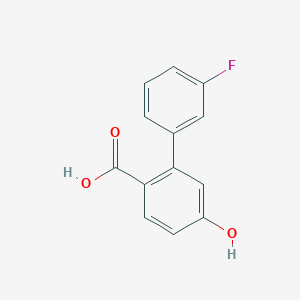
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
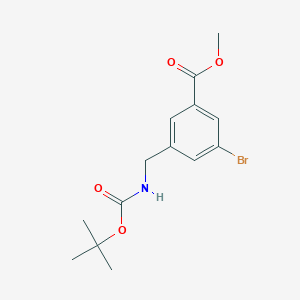

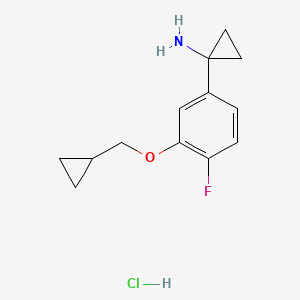
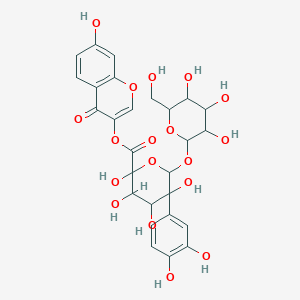
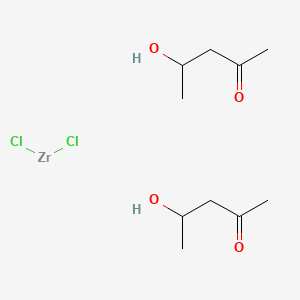
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
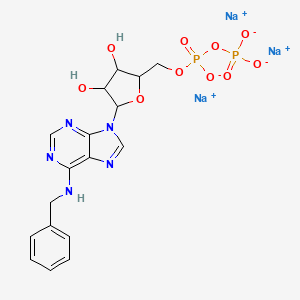
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
